![molecular formula C14H17N3O B7508837 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPM is a member of the pyrazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In
Aplicaciones Científicas De Investigación
4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been utilized in its various applications, such as the detection of metal ions and drug delivery.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its ability to form stable complexes with metal ions, which makes it useful in various research applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and drug delivery. Another area of interest is the study of the biological and pharmacological properties of this compound and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may improve its availability for research purposes.
Métodos De Síntesis
The synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine involves the reaction of 1-phenyl-4-chloropyrazole with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and subsequent purification. This method has been reported to yield this compound in high purity and yield.
Propiedades
IUPAC Name |
4-[(1-phenylpyrazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-14(5-3-1)17-12-13(10-15-17)11-16-6-8-18-9-7-16/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQMBJWGRYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
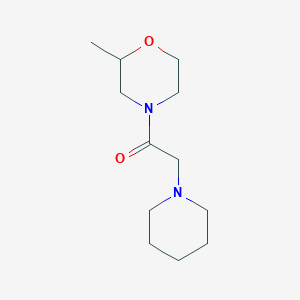
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
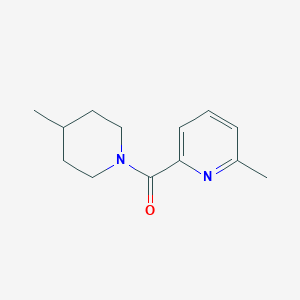
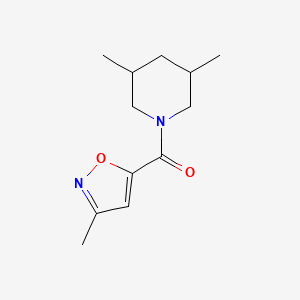
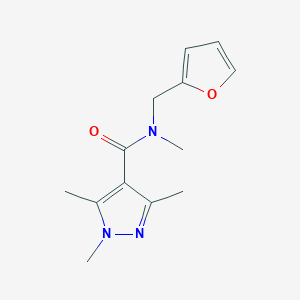
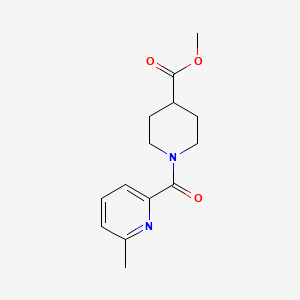

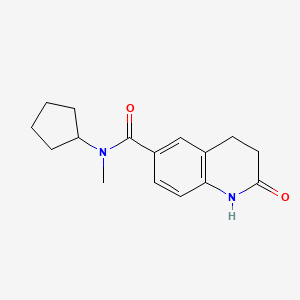
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
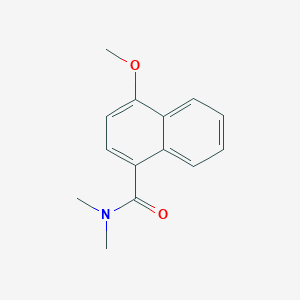
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
